5-Fluoro-L-tryptophan
Overview
Description
5-Fluoro-L-tryptophan is a derivative of tryptophan, an amino acid. It is incorporated into proteins during their synthesis and serves as a reporter group due to the presence of fluorine-19 . It is also nonspecifically cytotoxic due to malfunctioning enzymes containing 5-fluoro-Trp in place of Trp .
Synthesis Analysis
Enzymatic synthesis of fluorinated compounds, including 5-Fluoro-L-tryptophan, has been a focus of research. The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis
5-Fluoro-L-tryptophan is a fluorinated tryptophan analog that can be incorporated into proteins. It is particularly useful for studying changes in ligand binding .Chemical Reactions Analysis
5-Fluoro-L-tryptophan is incorporated into proteins in normal protein synthesis. It is believed to be nonspecifically cytotoxic due to malfunctioning enzymes that have had replacements of Trp residues by 5-fluoro-Trp .Physical And Chemical Properties Analysis
5-Fluoro-L-tryptophan is a light beige powder . It has a molecular weight of 222.22 g/mol and a molecular formula of C11H11FN2O2 .Scientific Research Applications
1. Biochemical and Metabolomics Research
- Application : 5-Fluoro-L-tryptophan is used in cell biology, biochemical, and metabolomics research .
- Method : The specific methods of application in these fields can vary widely depending on the specific research question being addressed. Generally, it might involve incorporating 5-Fluoro-L-tryptophan into proteins during normal protein synthesis .
- Results : The outcomes of these studies can also vary widely, but the incorporation of 5-Fluoro-L-tryptophan into proteins can provide valuable insights into protein structure and function .
2. Enzyme Mechanism Study
- Application : 5-Fluoro-L-tryptophan is used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy .
- Method : This involves incorporating 5-Fluoro-L-tryptophan into proteins during normal protein synthesis . The fluorine atom acts as a reporter group, allowing researchers to study enzyme mechanisms using NMR spectroscopy .
- Results : This method can provide valuable insights into the mechanisms of enzymes .
3. Plant Metabolism and Chemodiversity
- Application : A study found that a tryptophan decarboxylase from the camptothecin-producing plant Camptotheca acuminata could recognize and decarboxylate 5-Fluoro-L-tryptophan .
- Method : The gene encoding the enzyme was cloned and overexpressed in Escherichia coli, and the enzyme’s activity was studied using high-performance liquid chromatography and high-resolution mass spectrometry .
- Results : The enzyme was found to be catalytically promiscuous, able to recognize and decarboxylate a variety of tryptophan derivatives and analogs, including 5-Fluoro-L-tryptophan .
4. Protein Synthesis
- Application : 5-Fluoro-L-tryptophan is incorporated into proteins during normal protein synthesis . This can be used to study various aspects of protein function and structure .
- Method : The specific methods of application in this field can vary widely depending on the specific research question being addressed. Generally, it might involve incorporating 5-Fluoro-L-tryptophan into proteins during normal protein synthesis .
- Results : The outcomes of these studies can also vary widely, but the incorporation of 5-Fluoro-L-tryptophan into proteins can provide valuable insights into protein structure and function .
5. Imaging Tryptophan Uptake and Metabolism
- Application : 5-Fluoro-L-tryptophan is used in the development of Fluorine-18-labeled PET radiotracers for imaging tryptophan uptake and metabolism .
- Method : This involves the synthesis of F-18-labeled tryptophan derivative radiotracers and their use in PET imaging .
- Results : These tracers have shown promise for imaging key enzymes of the kynurenine pathway (indoleamine 2,3-dioxygenase [IDO] and tryptophan 2,3-dioxygenase [TDO]), which play an important role in tumoral immune resistance .
6. Protein Engineering
- Application : 5-Fluoro-L-tryptophan is used in protein engineering. The fluorine atom acts as a reporter group, providing a method for studying enzyme mechanisms by NMR .
- Method : This involves incorporating 5-Fluoro-L-tryptophan into proteins during normal protein synthesis . The fluorine atom acts as a reporter group, allowing researchers to study enzyme mechanisms using NMR spectroscopy .
- Results : This method can provide valuable insights into the mechanisms of enzymes .
7. Development of PET Radiotracers
- Application : 5-Fluoro-L-tryptophan is used in the development of Fluorine-18-labeled PET radiotracers for imaging tryptophan uptake and metabolism .
- Method : This involves the synthesis of F-18-labeled tryptophan derivative radiotracers and their use in PET imaging .
- Results : These tracers have shown promise for imaging key enzymes of the kynurenine pathway (indoleamine 2,3-dioxygenase [IDO] and tryptophan 2,3-dioxygenase [TDO]), which play an important role in tumoral immune resistance .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPQIVHQSQUEAJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020654 | |
Record name | L-5-Fluorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-L-tryptophan | |
CAS RN |
16626-02-1 | |
Record name | 5-Fluorotryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-fluorotryptophan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03314 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-5-Fluorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FLUOROTRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.